![molecular formula C23H14ClF3N2OS B2486738 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 338408-10-9](/img/structure/B2486738.png)

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

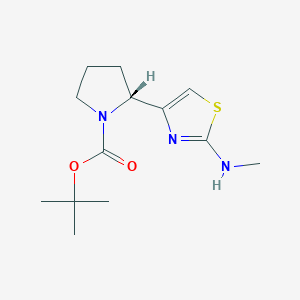

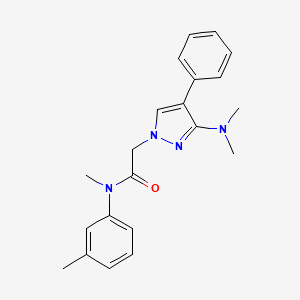

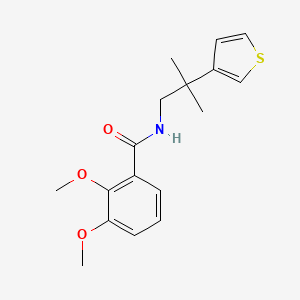

Description

The compound belongs to a class of chemicals known for their potential bioactive properties, including antimicrobial, anticancer, and other pharmacological activities. These compounds often feature a thiazole core, a common motif in medicinal chemistry due to its versatility and biological relevance.

Synthesis Analysis

Synthesis of thiazole derivatives typically involves the cyclization of thioamide compounds with halogenated precursors. The process can vary depending on the desired substituents on the thiazole ring. For instance, compounds with similar structures have been synthesized from acetic acid derivatives and benzoyl chlorides, indicating a multi-step synthesis involving condensation and cyclization reactions (Ravinaik et al., 2021).

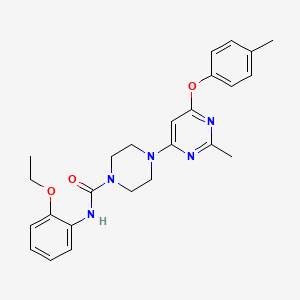

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods like NMR and X-ray crystallography. These techniques reveal the planarity of the thiazole ring and its substituents' orientation, which is crucial for understanding the compound's reactivity and interaction with biological targets. X-ray diffraction studies have confirmed the structures of similar compounds, demonstrating their geometric configurations and intermolecular interactions (Demir et al., 2016).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, including substitutions and additions, depending on the functional groups present. These reactions are essential for further modifying the compound's structure to enhance its biological activity or alter its physical properties.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are significantly influenced by the molecular structure. For instance, the introduction of chloro and trifluoromethyl groups can affect the compound's hydrophobicity and solubility in organic solvents. The crystalline structure, determined through X-ray crystallography, provides insights into the compound's stability and potential for forming solid-state materials with desired properties (Sharma et al., 2016).

Scientific Research Applications

Anticancer Properties

Compounds similar to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide have shown significant anticancer activity. For instance, derivatives of N-phenylbenzamide have been synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, other thiazole-5-carboxamide derivatives have been created and tested for their anticancer properties against multiple cell lines, with some showing high activity levels (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016).

Antimicrobial Activity

Several studies have synthesized thiazole derivatives and tested them for antimicrobial properties. For example, a study on thiazole derivatives showed substantial antimicrobial activity against various bacterial and fungal species, including Gram-positive and Gram-negative bacteria (Chawla, 2016). Similarly, other researchers have developed thiazole compounds with significant antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies have been conducted on similar compounds to understand their biological activities and interactions at a molecular level. These studies include analysis of the compound's interaction with different proteins, as well as investigations into its stability and reactivity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020). Such research provides valuable insights into the potential therapeutic applications of these compounds.

Anti-inflammatory and Analgesic Properties

Research into thiazole derivatives has also indicated their potential as anti-inflammatory and analgesic agents. For instance, a study involving the synthesis of benzothiazole derivatives showed that these compounds had significant anti-inflammation and analgesic properties when compared with reference drugs in animal models (Kumar & Singh, 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities .

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors .

properties

IUPAC Name |

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N2OS/c24-18-10-8-14(9-11-18)20-13-31-22(29-20)16-6-4-15(5-7-16)21(30)28-19-3-1-2-17(12-19)23(25,26)27/h1-13H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFFQMHYNDGGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)